2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
1.1 Chemical Identity and Structural Features
The compound 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (CAS RN: 1219558-67-4) is a heterocyclic hybrid molecule featuring three distinct pharmacophores:
- A pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted at position 3 with a 3,5-dimethylpyrazole moiety.
- An acetamide linker bridging the pyridazinone and a 1,3,4-thiadiazole ring.
- A (2Z)-5-(2-methylpropyl) substituent on the thiadiazole nitrogen .
Its molecular formula is C₂₁H₂₅N₇O₂S, with an average molecular mass of 439.54 g/mol. The structural complexity arises from the interplay of electron-rich (pyrazole) and electron-deficient (pyridazinone, thiadiazole) heterocycles, which may influence its physicochemical and biological properties .
Properties
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O2S/c1-10(2)7-15-19-20-17(27-15)18-14(25)9-23-16(26)6-5-13(22-23)24-12(4)8-11(3)21-24/h5-6,8,10H,7,9H2,1-4H3,(H,18,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQDXTUTESDJPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)CC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone Derivatives
Pyridazinone derivatives are widely studied for their diverse bioactivities. The target compound shares structural similarities with 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., compounds 3a–3h from ), which are synthesized via nucleophilic substitution at position 2 of the pyridazinone ring. Key differences include:
- Substituent Position: The target compound is substituted at position 3 of the pyridazinone, whereas derivatives like 3a–3h are modified at position 2.
Pyrazole-Containing Analogues
Pyrazole rings are common in agrochemicals and pharmaceuticals due to their hydrogen-bonding capacity. describes pyrazole-triazole hybrids (e.g., compound 8) synthesized via cyclocondensation.
Thiadiazole Derivatives
The 1,3,4-thiadiazole moiety in the target compound is structurally analogous to derivatives in , such as P-0042, which features a pyridazinone-pyrrolidine-thiadiazole architecture. Key distinctions include:
- Substituents : The target compound’s thiadiazole carries a (2Z)-5-(2-methylpropyl) group, whereas P-0042 has a cyclopropylacetamide. The bulky isobutyl group may influence lipophilicity (logP) and membrane permeability .
Spectroscopic Characterization
While NMR data for the target compound are unavailable, highlights the use of ¹H-NMR and ¹³C-NMR to resolve pyridazinone and glycoside structures. For the target compound, diagnostic signals would include:
- Pyridazinone carbonyl (δ ~160–170 ppm in ¹³C-NMR).
- Thiadiazole C=N (δ ~150–155 ppm) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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